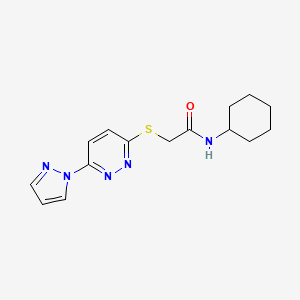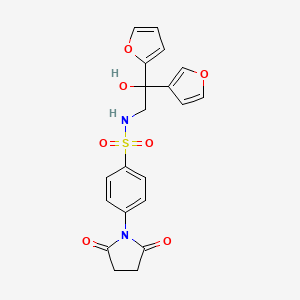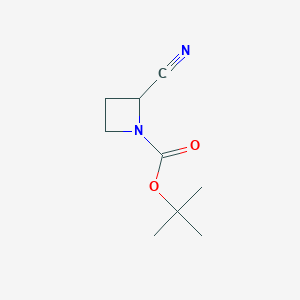
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of pyrazolylpyridazine . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . They have been synthesized and used in agriculture as insecticides, fungicides, and herbicides . Some of these derivatives have also shown a pronounced stimulating effect on plant growth .
Synthesis Analysis
A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Molecular Structure Analysis
In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, as a result of which some signals in the 1 Н and 13 С NMR spectra are broadened .Chemical Reactions Analysis
When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH 2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Scientific Research Applications
- The synthesized derivatives of this compound have shown a pronounced stimulating effect on plant growth . These findings suggest its potential application in agriculture as a growth promoter for crops.
- Pyrazolylpyridazine derivatives, including compounds related to our target molecule, have demonstrated anti-inflammatory activity . Further research could explore its mechanism of action and potential therapeutic applications in inflammatory conditions.
- The pyrazole and pyridazine scaffolds have been associated with antibacterial properties . Investigating the antibacterial effects of our compound could provide insights into its potential as an antimicrobial agent.
- Given the diverse pharmacological effects of pyrazole-bearing compounds, it’s worth exploring whether our compound exhibits antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress.
- Some pyrazolylpyridazine derivatives have demonstrated hypotensive (blood pressure-lowering) effects . Investigating whether our compound shares this property could be relevant for cardiovascular research.
- The search for new chemical plant protection products continues, and pyrazolylpyridazine derivatives have been explored in this context . Investigating its potential as an insecticide, fungicide, or herbicide could be valuable.
Plant Growth Stimulation
Anti-Inflammatory Properties
Antibacterial Activity
Antioxidant Potential
Hypotensive Effects
Chemical Plant Protection
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTFWJQRPUGGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)






![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)
![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)